N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide
Description
This compound features a benzodioxole moiety linked via a methyl group to an acetamide backbone, which is further substituted with a sulfur-containing tricyclic heterocycle. The structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via hydrogen bonding (amide and heterocyclic groups) and hydrophobic interactions (aromatic and methyl groups) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-12-2-4-14-17(6-12)29-21-19(14)20(23-10-24-21)28-9-18(25)22-8-13-3-5-15-16(7-13)27-11-26-15/h3,5,7,10,12H,2,4,6,8-9,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKSALYFDSJOMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s core resembles acetamide derivatives with sulfur-containing heterocycles. Key comparisons include:
Key Observations :
- The benzodioxole group is associated with improved metabolic stability compared to phenyl or indole moieties in similar compounds .
Electronic and Physicochemical Properties
- Electron-Deficient Heterocycles : The sulfur and nitrogen atoms in the tricyclic system likely create electron-deficient regions, similar to thiazolidinediones , enabling interactions with electron-rich biological targets.
- Solubility : The acetamide linker and benzodioxole may improve aqueous solubility compared to purely aromatic analogs (e.g., indole derivatives in ), though less than triazole-containing compounds .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
Methodological Answer: The synthesis requires a multi-step approach involving cycloaddition, condensation, and thioether formation. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction efficiency in nucleophilic substitution steps .
- Temperature control : Exothermic steps (e.g., acylation) demand gradual reagent addition at 20–25°C to avoid side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol-DMF mixtures) ensures >95% purity .
- Monitoring : Thin-layer chromatography (TLC) and HPLC track intermediate formation .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., benzodioxole protons at δ 6.7–7.1 ppm) and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 330.34) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation of the tricyclic core and sulfanyl-acetamide linkage .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>98% for biological assays) .
Q. How can researchers design initial biological screening assays to evaluate therapeutic potential?
Methodological Answer:
- In vitro cytotoxicity : Use MCF-7 (breast cancer) or HeLa cells with MTT assays, comparing IC₅₀ values to reference drugs (e.g., doxorubicin) .
- Antimicrobial activity : Disk diffusion assays against Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative), with zone-of-inhibition measurements .
- Anti-inflammatory screening : ELISA-based quantification of TNF-α/IL-6 suppression in LPS-stimulated macrophages .
- Dose-response curves : 3–5 logarithmic concentrations (1–100 µM) to establish potency thresholds .
Advanced Research Questions
Q. What strategies are effective for elucidating structure-activity relationships (SAR) given its complex heterocyclic system?
Methodological Answer:
- Systematic substitution : Modify substituents on the benzodioxole (e.g., electron-withdrawing groups) and tricyclic core (e.g., methyl vs. cyclopentyl) to assess impact on bioactivity .
- In silico docking : Molecular docking (AutoDock Vina) predicts binding affinity to targets like COX-2 or β-tubulin, validated by mutagenesis studies .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic regions using Schrödinger Suite .
Q. How can computational tools predict reactivity and interaction mechanisms?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for regioselective reactions .
- Molecular Dynamics (MD) : Simulate ligand-protein binding stability (e.g., 100 ns trajectories in GROMACS) to validate docking predictions .
- Reaction pathway analysis : Gaussian 09 optimizes transition states for key steps (e.g., thioether formation) to guide synthetic route design .
Q. What approaches resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to cell line doubling time) .
- Experimental replication : Validate conflicting results (e.g., antimicrobial vs. null activity) under controlled conditions (fixed pH, serum-free media) .
- Mechanistic profiling : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) identifies off-target effects masking primary activity .
Q. Example Data Contradiction Analysis Table
| Study Reference | Activity Type | Observed Effect | Proposed Confounding Factor |
|---|---|---|---|
| Anticancer | IC₅₀ = 5 µM | Serum interference in assay | |
| Anticancer | IC₅₀ = 50 µM | Hypoxic culture conditions |
Q. What methodologies are recommended for assessing metabolic stability and pharmacokinetics?
Methodological Answer:
- Microsomal stability : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS to calculate half-life (t₁/₂) .
- Plasma protein binding : Equilibrium dialysis (37°C, 4 hours) measures free vs. bound fractions .
- In vivo PK : Administer IV/PO doses in rodents, collect plasma at 0–24h, and model AUC/Cₘₐₓ using non-compartmental analysis (Phoenix WinNonlin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
